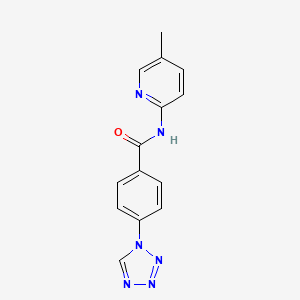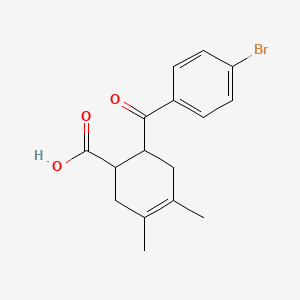
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, also known as BRB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BRB is a member of the cyclohexene carboxylic acid family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to bind to the active site of COX-2 and inhibit its activity, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid inhibits the growth of cancer cells, including breast, prostate, and lung cancer cells. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human cytomegalovirus (HCMV). In addition, 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in lab experiments is its low toxicity. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to be relatively safe at concentrations up to 100 μM in vitro. Another advantage of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is its stability in aqueous solutions, which allows for easy storage and handling. However, one of the limitations of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to dissolve and measure accurately.
Orientations Futures
There are several future directions for the research on 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. One potential direction is the development of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid-based drugs for the treatment of inflammatory diseases, such as arthritis and cardiovascular disease. Another potential direction is the investigation of the antitumor and antiviral properties of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in vivo. Furthermore, the elucidation of the molecular mechanism of action of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid could lead to the development of more potent and selective COX-2 inhibitors.
Méthodes De Synthèse
The synthesis of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves the reaction between 4-bromobenzoyl chloride and 3,4-dimethyl-3-cyclohexene-1-carboxylic acid in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and yield of the final product can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Applications De Recherche Scientifique
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity can lead to the suppression of inflammation, which is a hallmark of many chronic diseases, such as arthritis, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
6-(4-bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-9-7-13(14(16(19)20)8-10(9)2)15(18)11-3-5-12(17)6-4-11/h3-6,13-14H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLOZSJOWBALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
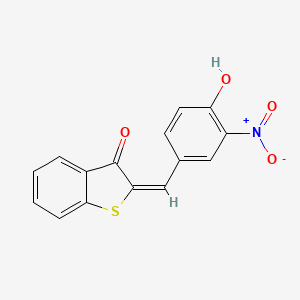
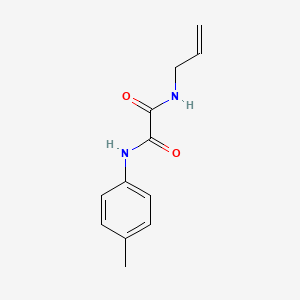
![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)
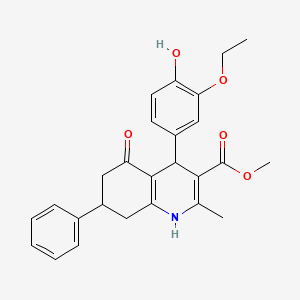
![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)

